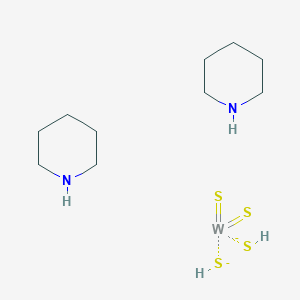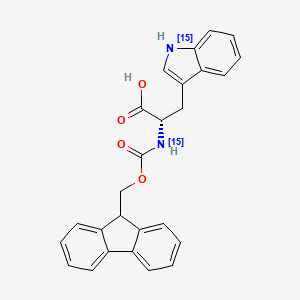![molecular formula C32H30Na2O8S2 B12059282 Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is a synthetic organic compound known for its unique structural properties. It combines a central 1,2-diphenylethene (stilbene) linkage with two 4,1-phenylene groups, connected by ether bridges and sulfonate groups. This compound is often used in scientific research due to its aggregation-induced emission (AIE) properties, making it valuable for bio-imaging and water-based fluorescent probes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) typically involves the following steps:
Formation of the central 1,2-diphenylethene (stilbene) core: This is achieved through a Wittig reaction between benzaldehyde and a suitable phosphonium ylide.
Attachment of the 4,1-phenylene groups: This step involves a nucleophilic aromatic substitution reaction where the phenylene groups are introduced.
Introduction of the ether bridges: This is done through an etherification reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and conformational changes.
Biology: Employed in bio-imaging to visualize cellular structures and processes due to its AIE properties.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic devices .
Mécanisme D'action
The mechanism of action of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is primarily based on its AIE properties. When aggregated, the compound exhibits enhanced fluorescence due to restricted intramolecular rotations. This property is exploited in bio-imaging and fluorescent probes to provide high-contrast images. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to specific localization and visualization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylethene (TPE): A parent compound with similar AIE properties but lacks the sulfonate groups.
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate): A derivative with different functional groups attached to the phenylene rings.
Uniqueness
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is unique due to its combination of AIE properties and sulfonate groups, which enhance its solubility in water and make it suitable for biological applications. Its structural features allow for versatile modifications, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C32H30Na2O8S2 |
|---|---|
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;; |
Clé InChI |
ZIQVFZHFAUZKPD-GLDAUVFXSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)








![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)



